molecular formula C13H17N3O2 B14326222 N'-(4-nitrophenyl)cyclohexanecarboximidamide CAS No. 111833-13-7

N'-(4-nitrophenyl)cyclohexanecarboximidamide

Katalognummer: B14326222
CAS-Nummer: 111833-13-7
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: PQGKMSQIEMIBDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-nitrophenyl)cyclohexanecarboximidamide is an organic compound characterized by the presence of a nitrophenyl group attached to a cyclohexanecarboximidamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-nitrophenyl)cyclohexanecarboximidamide typically involves the reaction of 4-nitroaniline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-nitroaniline+cyclohexanecarboxylic acid chlorideN’-(4-nitrophenyl)cyclohexanecarboximidamide\text{4-nitroaniline} + \text{cyclohexanecarboxylic acid chloride} \rightarrow \text{N'-(4-nitrophenyl)cyclohexanecarboximidamide} 4-nitroaniline+cyclohexanecarboxylic acid chloride→N’-(4-nitrophenyl)cyclohexanecarboximidamide

Industrial Production Methods

Industrial production of N’-(4-nitrophenyl)cyclohexanecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-nitrophenyl)cyclohexanecarboximidamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4), hydrazine (N2H4)

    Substitution: Various nucleophiles such as amines, thiols, and alcohols

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4)

Major Products Formed

    Reduction: Formation of N’-(4-aminophenyl)cyclohexanecarboximidamide

    Substitution: Formation of substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

N’-(4-nitrophenyl)cyclohexanecarboximidamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-(4-nitrophenyl)cyclohexanecarboximidamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-nitrophenylcyclohexanecarboxylate
  • 4-aminophenylcyclohexanecarboximidamide
  • Cyclohexanecarboxylic acid, 4-nitrophenyl ester

Uniqueness

N’-(4-nitrophenyl)cyclohexanecarboximidamide is unique due to the presence of both a nitrophenyl group and a cyclohexanecarboximidamide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

111833-13-7

Molekularformel

C13H17N3O2

Molekulargewicht

247.29 g/mol

IUPAC-Name

N'-(4-nitrophenyl)cyclohexanecarboximidamide

InChI

InChI=1S/C13H17N3O2/c14-13(10-4-2-1-3-5-10)15-11-6-8-12(9-7-11)16(17)18/h6-10H,1-5H2,(H2,14,15)

InChI-Schlüssel

PQGKMSQIEMIBDX-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C(=NC2=CC=C(C=C2)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.